N-Benzyl-2-bromo-2-methylpropanamide

Description

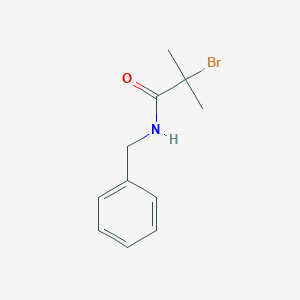

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWYPSSDQOXOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208859 | |

| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60110-37-4 | |

| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-bromo-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-2-bromo-2-methylpropanamide, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the chemical properties, a robust synthesis protocol, and characterization data for the target compound.

Compound Overview

This compound is a secondary amide that serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Its structure incorporates a reactive bromine atom, making it amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 60110-37-4 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Synthetic Route: N-Acylation

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 2-bromo-2-methylpropanoyl bromide with benzylamine. This reaction, a classic example of N-acylation, is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Bromo-2-methylpropanoyl bromide

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution of benzylamine.

-

Addition of Acyl Bromide: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

Table 2: Reagent Quantities for a Representative Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) or Volume (mL) |

| Benzylamine | 107.15 | 1.0 | 10 | 1.07 g (1.09 mL) |

| 2-Bromo-2-methylpropanoyl bromide | 229.90 | 1.05 | 10.5 | 2.41 g (1.34 mL) |

| Triethylamine | 101.19 | 1.1 | 11 | 1.11 g (1.53 mL) |

| Dichloromethane | - | - | - | 50 mL |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ 7.20-7.40 (m, 5H, Ar-H), 6.50-6.70 (br s, 1H, NH), 4.45 (d, J=6.0 Hz, 2H, CH₂), 1.95 (s, 6H, 2xCH₃) ppm. |

| ¹³C NMR | δ 172.0 (C=O), 138.0 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 65.0 (C-Br), 44.0 (CH₂), 32.0 (CH₃) ppm.[1] |

| IR (KBr) | ν 3300-3400 (N-H stretch), 3030 (Ar C-H stretch), 2980, 2930 (Aliphatic C-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) cm⁻¹.[1] |

| MS (ESI+) | m/z 256.0 [M+H]⁺, 258.0 [M+H+2]⁺ (for Br isotopes). |

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. This is followed by the elimination of the bromide leaving group to form the amide product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to N-Benzyl-2-bromo-2-methylpropanamide: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-Benzyl-2-bromo-2-methylpropanamide, a versatile building block in organic synthesis with potential relevance to medicinal chemistry. Due to the limited availability of extensive experimental data for this specific compound, a comparative analysis with the closely related analogue, N-benzyl-2-bromopropanamide, is included to provide a broader context for its characteristics and potential utility.

Chemical Properties and Structure

This compound is a halogenated amide with the chemical formula C₁₁H₁₄BrNO.[1] Its structure features a central propanamide backbone with a bromine atom and two methyl groups at the α-carbon, and a benzyl group attached to the amide nitrogen.

Table 1: Chemical and Physical Properties

| Property | This compound | N-benzyl-2-bromopropanamide (Analogue for Comparison) |

| CAS Number | 60110-37-4[2] | 6653-71-0[3] |

| Molecular Formula | C₁₁H₁₄BrNO[1] | C₁₀H₁₂BrNO[3] |

| Molecular Weight | 256.14 g/mol [2] | 242.12 g/mol [3] |

| Appearance | White solid | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| XLogP3 | 2.4 | 2.2 |

| Hydrogen Bond Donors | 1[4] | 1 |

| Hydrogen Bond Acceptors | 1[4] | 1 |

| Rotatable Bonds | 3[4] | 3 |

Structure:

The chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Reactivity

Experimental Protocol (General, based on related syntheses):

A solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled to 0 °C in an ice bath. To this stirred solution, 2-bromo-2-methylpropanoyl chloride (1.05 equivalents) is added dropwise, ensuring the temperature remains low. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

The presence of the α-bromo group makes this compound a useful intermediate for further chemical transformations. It can participate in nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles to introduce new functional groups. Additionally, it has the potential to be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecular architectures.[5]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, spectral data for this compound and its analogues are available in chemical databases.[6] The expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | - Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm).- A doublet for the benzylic CH₂ protons, coupled to the amide N-H.- A singlet for the two equivalent α-methyl groups.- A broad signal for the amide N-H proton. |

| ¹³C NMR | - Signals for the aromatic carbons of the benzyl group.- A signal for the benzylic CH₂ carbon.- A signal for the carbonyl carbon of the amide.- A signal for the quaternary α-carbon bearing the bromine and methyl groups.- A signal for the equivalent methyl carbons. |

| FT-IR | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹).- A strong C=O stretching vibration for the amide carbonyl group (around 1640 cm⁻¹).- C-N stretching and N-H bending vibrations.- C-Br stretching vibration at lower wavenumbers. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.- Fragmentation patterns corresponding to the loss of bromine, the benzyl group, and other fragments. |

Potential Applications in Drug Development

While there is no specific biological data available for this compound in the reviewed literature, the broader class of N-substituted benzamides has shown a wide range of biological activities, making them important scaffolds in medicinal chemistry.

Potential Areas of Interest:

-

Anticancer Agents: Numerous N-substituted benzamide derivatives have been investigated for their antiproliferative activities. For instance, certain N-benzyl-5-bromoindolin-2-one derivatives have demonstrated cytotoxic effects against human cancer cell lines.[7] The mechanism of action for some benzamides involves the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression.[8]

-

Antimicrobial Agents: N-substituted benzimidazole derivatives, which share the N-substituted amide motif, have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10] The presence of a halogen, such as bromine, can sometimes enhance the antimicrobial potency of a molecule.

-

Enzyme Inhibition: The amide functionality is a key structural feature in many enzyme inhibitors. This compound could serve as a starting point for the design of inhibitors targeting specific enzymes, where the benzyl and bromo-methylpropyl groups could be tailored to fit into active sites.[5]

Logical Relationship for Drug Discovery Potential:

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable chemical entity with a structural framework that lends itself to a variety of synthetic transformations. While comprehensive experimental data for this specific molecule is limited, its potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, is evident. The exploration of its biological activities, guided by the known properties of related N-substituted amides, presents a promising avenue for future research and development in the quest for novel therapeutic agents. Further detailed characterization of its physical properties and reactivity is warranted to fully unlock its potential for scientific and pharmaceutical applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound (60110-37-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound(60110-37-4) 1H NMR [m.chemicalbook.com]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Benzyl-2-bromo-2-methylpropanamide (CAS 60110-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-bromo-2-methylpropanamide, identified by CAS number 60110-37-4, is a halogenated amide derivative. Its structure, featuring a bromine atom on a tertiary carbon adjacent to a carbonyl group and an N-benzyl substituent, makes it a subject of interest in medicinal chemistry and toxicology. This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and known biological activities of this compound. Notably, this molecule has been identified as a mutagenic agent in bacterial assays, a critical consideration for its handling and potential applications. It is also recognized as a potential building block in the synthesis of protein degraders.[1]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable databases provide valuable insights.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem[2] |

| Molecular Weight | 256.14 g/mol | PubChem[2] |

| Appearance | White solid | Bide Pharmatech Ltd. |

| Purity | ≥95% | Various Suppliers[1][3] |

| Storage Conditions | Room temperature or sealed refrigeration at 2-8°C | Various Suppliers[1][3] |

| XLogP3 (Computed) | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[2] |

| Rotatable Bond Count (Computed) | 3 | PubChem[2] |

Spectroscopic Data

Spectroscopic data are essential for the structural confirmation of this compound. While raw spectral data is not publicly available, spectral information can be found in databases such as ChemicalBook and PubChem.[2][4] The expected spectral characteristics are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a doublet for the benzylic methylene protons (-CH₂-), and a singlet for the two equivalent methyl groups (-C(CH₃)₂). The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon bearing the bromine and methyl groups, the benzylic methylene carbon, the two equivalent methyl carbons, and the aromatic carbons of the benzyl group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H stretching: Peaks in the 2850-3100 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

C-N stretching: A peak in the region of 1200-1400 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular peak ([M+H]⁺). Characteristic fragmentation patterns would likely involve the loss of a bromine atom, the benzyl group, and cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acylation of benzylamine with 2-bromo-2-methylpropanoyl chloride. This is a standard procedure for amide bond formation.

Reaction:

Detailed Protocol:

-

Reaction Setup: To a stirred solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0°C, add a solution of 2-bromo-2-methylpropanoyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Synthetic workflow for this compound.

Ames Test for Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test, which is a widely used bacterial reverse mutation assay.[5][6]

Principle: The assay utilizes histidine-auxotrophic strains of Salmonella typhimurium that cannot synthesize histidine and therefore cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient agar plate.

General Protocol:

-

Strain Preparation: Prepare overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100).[6]

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.

-

Metabolic Activation (Optional): For detecting pro-mutagens that require metabolic activation, a rat liver extract (S9 fraction) is included in the test.[6]

-

Exposure: In a test tube, combine the bacterial culture, the test compound solution (or a control), and, if needed, the S9 mix with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions).

-

Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[7]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its mutagenicity. The presence of the α-bromo amide moiety is a key structural feature associated with this activity.

Mutagenic Activity

Studies have shown that 2-bromo-propanamides exhibit selective mutagenic activity in Salmonella typhimurium. The mutagenic potential is influenced by the nature of the halogen and the substitution pattern on the amide nitrogen.

Proposed Mechanism of Action: DNA Adduct Formation

The mutagenicity of α-halo-amides is believed to stem from their ability to act as alkylating agents and form covalent adducts with DNA.[8][9] The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by the electron-rich centers in DNA bases, particularly the N7 position of guanine.

Proposed Signaling Pathway:

Caption: Proposed mechanism of mutagenesis for this compound.

This formation of a bulky adduct can distort the DNA helix, leading to errors during DNA replication and repair, ultimately resulting in point mutations.

Conclusion

This compound is a halogenated amide with demonstrated mutagenic properties. This technical guide has provided a summary of its physicochemical characteristics, spectroscopic data, a plausible synthetic route, and an overview of its biological activity. The mutagenic nature of this compound necessitates careful handling and consideration in any research or development context. Further studies are warranted to fully elucidate its toxicological profile and to explore any potential therapeutic applications, for instance, as a warhead in targeted protein degraders, with appropriate safety assessments.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.60110-37-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. This compound(60110-37-4) 1H NMR spectrum [chemicalbook.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. enamine.net [enamine.net]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of mutagenesis by aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-Benzyl-2-bromo-2-methylpropanamide: Synthesis and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral properties of N-Benzyl-2-bromo-2-methylpropanamide, a key intermediate in various organic synthesis applications. This document details the synthetic protocol, predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data, and standardized experimental procedures for spectral acquisition.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the acylation of benzylamine with 2-bromo-2-methylpropanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

To a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, 2-bromo-2-methylpropanoyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and is stirred for 2-4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Spectral Data

While experimental spectra for this compound are indexed in databases such as PubChem and ChemicalBook, publicly accessible, detailed quantitative data is limited.[1][2] The following tables present predicted ¹H NMR, ¹³C NMR, and IR spectral data based on the compound's structure and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~ 1.9 | Singlet | 6H |

| -CH₂-Ph | ~ 4.4 | Doublet | 2H |

| -NH- | ~ 6.5 | Triplet (broad) | 1H |

| Aromatic-H | ~ 7.2 - 7.4 | Multiplet | 5H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon environments in this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₂ | ~ 30 |

| C (CH₃)₂ | ~ 60 |

| -C H₂-Ph | ~ 45 |

| Aromatic C -H | ~ 127 - 129 |

| Aromatic Quaternary C | ~ 138 |

| C =O | ~ 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted major absorption bands for this compound are outlined below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1550 - 1510 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

Standardized Experimental Protocols for Spectral Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of this compound, the infrared spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. For the thin film method, the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical progression from synthesis to structural confirmation of this compound.

Caption: Logical workflow for the synthesis and spectral analysis of this compound.

References

Solubility Profile of N-Benzyl-2-bromo-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-2-bromo-2-methylpropanamide. Due to the limited availability of direct quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it furnishes a detailed experimental protocol for determining its solubility in common laboratory solvents, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility. This compound (C11H14BrNO) is a secondary amide with a molecular weight of approximately 256.14 g/mol .[1] Its structure comprises a polar amide group capable of acting as a hydrogen bond donor and acceptor, a nonpolar benzyl group, and a halogenated aliphatic moiety. The presence of both polar and nonpolar regions suggests that its solubility will be highly dependent on the nature of the solvent.

Predicted Solubility in Common Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.

Polar Solvents:

-

Water: The solubility of this compound in water is expected to be low. While the amide group can form hydrogen bonds with water, the bulky nonpolar benzyl and 2-bromo-2-methylpropyl groups will significantly hinder this interaction, making the compound largely hydrophobic.[2][3]

-

Alcohols (e.g., Methanol, Ethanol): These protic solvents are more polar than the target compound but less so than water. Solubility is predicted to be moderate. The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can engage in hydrogen bonding with the amide functionality.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to exhibit good solubility in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have significant dipole moments, allowing them to effectively solvate both the polar amide group and the nonpolar regions of the molecule.

Nonpolar Solvents:

-

Hydrocarbons (e.g., Hexane, Toluene): Solubility in nonpolar aliphatic solvents like hexane is likely to be limited due to the presence of the polar amide group. Aromatic solvents such as toluene may show slightly better solubility due to potential π-stacking interactions with the benzyl group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar characteristics. Good solubility of this compound is anticipated in dichloromethane and chloroform.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large nonpolar moieties outweigh the hydrogen bonding capability of the amide group. |

| Methanol, Ethanol | Moderate | Can interact with both polar and nonpolar regions of the molecule. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments and ability to accept hydrogen bonds lead to effective solvation. |

| Nonpolar | Hexane, Heptane | Low | The polar amide group limits solubility in highly nonpolar environments. |

| Toluene, Benzene | Moderate | Aromatic ring interactions (π-stacking) with the benzyl group can enhance solubility compared to aliphatic hydrocarbons. | |

| Intermediate | Dichloromethane, Chloroform | High | Capable of solvating molecules with a mix of polar and nonpolar functional groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted filtrate.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide to N-Benzyl-2-bromo-2-methylpropanamide: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzyl-2-bromo-2-methylpropanamide, a key building block in medicinal chemistry. It details safety and handling protocols, outlines a plausible synthetic route, and explores its application in the development of targeted protein degraders.

Compound Identification and Properties

This compound is a halogenated amide that serves as a versatile intermediate in organic synthesis. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 60110-37-4 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem[1] |

| Molecular Weight | 256.14 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | Bide Pharmatech Ltd. |

| Storage | Sealed in a dry environment, refrigerated (2-8°C) | BLD Pharm |

Safety and Handling Precautions

Due to the lack of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following precautions are based on data for structurally similar compounds and general principles of laboratory safety. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification:

Based on analogous compounds, this compound is anticipated to cause skin and eye irritation.[2]

Personal Protective Equipment (PPE):

A detailed guide to the necessary personal protective equipment is provided below.

| PPE Category | Item | Specification/Recommendation |

| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes and dust. |

| Face Shield | Recommended when there is a significant risk of splashing. To be worn over safety goggles. | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advisable for added protection. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened. |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and cool place.[3] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Reactivity and Decomposition

Reactivity:

This compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[3] The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Thermal Decomposition:

While specific data for this compound is unavailable, heating may cause decomposition, releasing hazardous substances such as carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

References

N-Benzyl-2-bromo-2-methylpropanamide: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl-2-bromo-2-methylpropanamide is a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive α-bromo amide moiety with a protective benzyl group, make it an important intermediate for the construction of a diverse array of complex organic molecules, including pharmacologically active compounds, functional polymers, and novel heterocyclic systems. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60110-37-4 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | White solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Representative data is summarized in Table 2.

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available.[2] |

| ¹³C NMR | Spectral data available.[1][2] |

| IR | Spectral data available.[2] |

| Mass Spec. | Spectral data available.[2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the amidation of 2-bromo-2-methylpropanoyl chloride with benzylamine. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Amidation

Materials:

-

2-bromo-2-methylpropanoyl chloride

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 2-bromo-2-methylpropanoyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The reactivity of the α-bromo amide functionality makes this compound a versatile precursor for a variety of chemical transformations.

Caption: Key applications of this compound.

Initiator for Atom Transfer Radical Polymerization (ATRP)

The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, making it an excellent initiator for Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersities.

Materials:

-

This compound (initiator)

-

Styrene (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (internal standard)

-

Toluene (solvent)

Procedure:

-

To a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and seal with a rubber septum. Degas the flask with three cycles of vacuum and backfilling with nitrogen.

-

Add deoxygenated styrene (e.g., 100 equivalents), deoxygenated toluene, and anisole via syringe.

-

Add deoxygenated PMDETA (1.0 equivalent) via syringe. The solution should turn green as the copper complex forms.

-

Add the initiator, this compound (1.0 equivalent), via syringe to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

-

Terminate the polymerization by cooling the flask and exposing the contents to air.

-

Purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent (e.g., methanol).

| Parameter | Typical Value |

| Monomer/Initiator Ratio | 50:1 to 500:1 |

| Catalyst/Initiator Ratio | 1:1 |

| Ligand/Catalyst Ratio | 1:1 to 2:1 |

| Temperature | 90-130 °C |

| Polydispersity Index (PDI) | < 1.5 |

Synthesis of Heterocyclic Compounds

This compound serves as a key electrophilic component in the synthesis of various heterocyclic systems.

The reaction of this compound with a thioamide, such as thiourea, provides a direct route to 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.[3]

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Base-mediated intramolecular cyclization of α-bromo N-benzyl amides can lead to the formation of oxazolidinone rings, another important class of heterocyclic compounds with diverse biological activities.[4]

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the α-position.

This reaction introduces an azide functionality, which can be further transformed into an amine or participate in click chemistry reactions.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 equivalent) in DMF, add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 50-70 °C and stir for 3-6 hours.

-

Cool the reaction to room temperature and add deionized water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-benzyl-2-azido-2-methylpropanamide can be purified by column chromatography if necessary.

| Nucleophile | Product Type | Potential Applications |

| Amines | α-Amino amides | Peptide synthesis, chiral auxiliaries |

| Thiols | α-Thio amides | Synthesis of sulfur-containing compounds |

| Azide | α-Azido amides | Precursors to α-amino acids, click chemistry |

| Cyanide | α-Cyano amides | Precursors to carboxylic acids and amines |

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation and the versatile reactivity of its α-bromo amide moiety provide access to a wide range of important molecular scaffolds. The detailed protocols provided in this guide serve as a practical resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel functional molecules.

References

- 1. This compound | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(60110-37-4) 1H NMR [m.chemicalbook.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-catalysed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide. Formation of 2-amino-oxazolidinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

N-Benzyl-2-bromo-2-methylpropanamide: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-bromo-2-methylpropanamide is a versatile organic compound that has carved a significant niche in the field of medicinal chemistry, not as a direct therapeutic agent, but as a crucial building block and initiator for advanced polymer synthesis. This technical guide provides an in-depth overview of its primary application as an initiator in Atom Transfer Radical Polymerization (ATRP) for the development of sophisticated drug delivery systems, bioconjugates, and surface-modified biomedical materials. While direct biological activity of the titular compound has not been extensively reported, its utility in creating biocompatible and functional polymers underscores its importance in modern drug development. This document details its chemical properties, a generalized synthesis protocol, and its role in creating tailored polymeric architectures for therapeutic applications.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] A summary of its key chemical and physical properties is presented in the table below.[2]

| Property | Value |

| CAS Number | 60110-37-4[1] |

| Molecular Formula | C₁₁H₁₄BrNO[1] |

| Molecular Weight | 256.14 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-bromo-2-methyl-N-(phenylmethyl)propanamide[2] |

| Appearance | White solid[1] |

| Storage | Sealed refrigeration[1] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general and robust method involves the acylation of benzylamine with 2-bromo-2-methylpropanoyl bromide. This reaction is a standard method for forming amide bonds.

Generalized Experimental Protocol: Acylation of Benzylamine

Materials:

-

Benzylamine

-

2-bromo-2-methylpropanoyl bromide

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve benzylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add 2-bromo-2-methylpropanoyl bromide (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

This protocol is a general guideline based on standard organic synthesis methodologies for similar compounds.[3] Optimization of reaction conditions, such as solvent, base, and temperature, may be necessary to achieve higher yields.

Core Application in Medicinal Chemistry: Atom Transfer Radical Polymerization (ATRP)

The primary and most significant application of this compound in medicinal chemistry is its role as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[4][5] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[4]

The this compound molecule contains a labile carbon-bromine bond that can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical species. This radical then initiates the polymerization of a wide range of monomers. The benzyl group provides a handle for further functionalization or can be an integral part of the final polymer structure.

Workflow for ATRP Synthesis of Biomedical Polymers

The general workflow for utilizing this compound as an ATRP initiator for biomedical applications is depicted in the following diagram.

Caption: General workflow for ATRP initiated by this compound.

Applications in Drug Delivery Systems

ATRP initiated by this compound allows for the creation of various "smart" drug delivery systems.[6] These systems can be designed to respond to specific physiological stimuli such as pH, temperature, or redox potential, leading to controlled drug release at the target site.

-

Polymer-Drug Conjugates: The resulting polymers can be designed with functional groups that allow for the covalent attachment of therapeutic agents. This conjugation can improve drug solubility, stability, and pharmacokinetic profiles.[6]

-

Micelles and Nanoparticles: Amphiphilic block copolymers can be synthesized using this compound as the initiator. These copolymers self-assemble in aqueous environments to form micelles or nanoparticles that can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport through the bloodstream.[4]

-

Polymer Brushes for Surface Modification: "Grafting from" polymerization, where polymer chains are grown from a surface-immobilized initiator, is a powerful technique for modifying the surfaces of biomedical devices. This compound can be tethered to a surface to initiate the growth of polymer brushes.[7][8] These brushes can impart properties such as biocompatibility, anti-fouling, and drug-eluting capabilities to implants, stents, and other medical devices.[8]

Signaling Pathway for Stimuli-Responsive Drug Release

The polymers synthesized using this compound can be designed to incorporate monomers that are sensitive to specific biological signals, leading to targeted drug release. For example, polymers can be designed to be stable at physiological pH (7.4) but to degrade or change conformation in the acidic environment of a tumor (pH ~6.5) or within the endosomes of a cell (pH ~5.0-6.0), thereby releasing the encapsulated drug.

Caption: pH-responsive drug release from a polymer nanocarrier.

Potential as a Scaffold for Bioactive Molecules

While direct biological activity data for this compound is scarce, its structure contains functionalities that are common in medicinal chemistry. The benzyl and amide groups are prevalent in many bioactive compounds. The bromine atom serves as a versatile handle for further chemical modifications through reactions such as nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).[9] This makes this compound a potential starting material or scaffold for the synthesis of novel small-molecule drug candidates. However, to date, there is a lack of published studies exploring this potential.

Conclusion

This compound is a key enabling molecule in the field of medicinal chemistry, primarily through its application as an initiator for Atom Transfer Radical Polymerization. Its use allows for the precise synthesis of advanced polymers for drug delivery, bioconjugation, and the surface modification of biomedical devices. While its potential as a direct therapeutic agent or as a scaffold for small-molecule drug discovery remains largely unexplored, its established role in the creation of sophisticated and functional biomaterials solidifies its importance for researchers and professionals in drug development. Future research may yet uncover direct biological activities or further expand its utility in the synthesis of novel therapeutic agents.

References

- 1. This compound, CasNo.60110-37-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. This compound | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cylindrical polymer brushes-anisotropic unimolecular micelle drug delivery system for enhancing the effectiveness of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound [myskinrecipes.com]

An In-Depth Technical Guide to N-Benzyl-2-bromo-2-methylpropanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-bromo-2-methylpropanamide is a halogenated amide that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structural features, including a reactive bromine atom and a benzylamide moiety, make it a valuable precursor for the synthesis of a variety of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-haloamides. These compounds became recognized for their utility as intermediates in the formation of a diverse range of organic molecules. The presence of the α-bromo group allows for various nucleophilic substitution reactions, making it a key component in constructing molecular frameworks with potential biological activity. Its primary application lies in serving as a medical intermediate for the synthesis of novel amide derivatives explored in drug discovery programs.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 60110-37-4 | PubChem |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem |

| Molecular Weight | 256.14 g/mol | PubChem |

| Appearance | White solid | Bide Pharmatech |

| Purity | ≥95% | Bide Pharmatech |

| Storage | Sealed refrigeration | Bide Pharmatech |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of benzylamine with 2-bromo-2-methylpropanoyl chloride. This reaction is a straightforward and common method for forming amide bonds.

General Synthesis Pathway

The logical workflow for the synthesis can be visualized as the reaction between an acyl halide and an amine to form the corresponding amide.

Caption: General synthesis route for this compound.

Detailed Experimental Protocol

The following experimental protocol is based on analogous reactions found in the scientific literature for the synthesis of similar α-bromoamides.

Materials:

-

2-bromo-2-methylpropanoyl chloride

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromo-2-methylpropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization Data

The synthesized compound can be characterized using standard analytical techniques. The following data is reported in the literature:

¹H NMR (CDCl₃): δ: 2.00 (s, 6H), 4.46 (d, J = 5.7 Hz, 2H), 7.00 (s, 1H), 7.27-7.32 (m, 3H), 7.34-7.38 (m, 2H).[1]

¹³C NMR (CDCl₃): δ: 32.7, 44.5, 63.1, 127.6, 127.7, 128.9, 137.8, 172.0.[1]

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily utilized in the development of novel compounds with potential biological activities.

Synthesis of Amide Derivatives

The primary application of this compound is in the synthesis of various amide derivatives. The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This is a key strategy in medicinal chemistry for creating libraries of compounds to be screened for biological activity against specific enzymes or receptors.[1]

Precursor for Complex Organic Frameworks

This molecule can also be employed in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct more complex organic structures. Its reactivity allows for modifications to produce compounds with enhanced properties for research in drug discovery and development.[1]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the direct interaction of this compound with any particular signaling pathways or its intrinsic biological activity. Its role is primarily that of a synthetic building block, and the biological activities of its derivatives are diverse and depend on the specific modifications made to the core structure.

Conclusion

This compound is a synthetically important molecule that serves as a versatile starting material for the creation of a wide array of more complex chemical entities. While its own biological profile is not well-defined, its utility in the synthesis of potentially bioactive compounds makes it a relevant tool for researchers in medicinal chemistry and drug development. The straightforward synthesis and the reactivity of its α-bromo group ensure its continued use in the exploration of new chemical space for therapeutic applications. Further research into the derivatives of this compound may yet uncover novel biological activities and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using N-Benzyl-2-bromo-2-methylpropanamide as an Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, typically mediated by a transition metal complex. The choice of initiator is crucial as it determines the number of propagating chains and introduces functionality at the polymer chain end.[2][]

N-Benzyl-2-bromo-2-methylpropanamide is a versatile initiator for ATRP. Its chemical structure incorporates a tertiary alkyl bromide, which is a common and efficient initiating group for a variety of monomers, and a benzylamide functionality. This allows for the synthesis of polymers with a benzylamide end-group, which can be advantageous for subsequent modifications or for influencing the polymer's properties. These application notes provide detailed protocols for the use of this compound as an ATRP initiator for the polymerization of common monomers like methyl methacrylate (MMA) and styrene.

Principle of ATRP

ATRP is based on a reversible halogen atom transfer between a dormant species (the polymer chain with a terminal halogen) and a transition metal complex in a lower oxidation state (the activator). The activator homolytically cleaves the carbon-halogen bond to form a propagating radical and the transition metal complex in a higher oxidation state (the deactivator). This deactivator can then react with the propagating radical to reform the dormant species. This reversible activation-deactivation process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth.

Below is a diagram illustrating the general mechanism of Atom Transfer Radical Polymerization.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Materials and Equipment

Materials:

-

This compound (Initiator)

-

Monomer (e.g., Methyl methacrylate (MMA), Styrene), inhibitor removed

-

Copper(I) bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole or Toluene (Solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for GPC analysis)

-

Basic alumina (for inhibitor removal)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flasks

-

Schlenk line with vacuum and inert gas supply

-

Magnetic stirrer with heating plate

-

Syringes and needles (degassed)

-

Cannula for liquid transfer

-

Oil bath

-

Rotary evaporator

-

Vacuum oven

-

Gel Permeation Chromatography (GPC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

The following diagram outlines the general experimental workflow for a typical ATRP reaction.

Caption: General experimental workflow for ATRP.

Protocol 1: ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical procedure for the polymerization of MMA using this compound as the initiator.

-

Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).

-

Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and nitrogen three times.

-

In a separate Schlenk flask, prepare a solution of this compound (e.g., 0.128 g, 0.5 mmol), purified MMA (e.g., 5.0 g, 50 mmol), and anisole (5 mL).

-

Degas this solution by three freeze-pump-thaw cycles.

-

-

Initiation of Polymerization:

-

To the flask containing CuBr, add degassed PMDETA (e.g., 0.104 mL, 0.5 mmol) via a degassed syringe.

-

Transfer the degassed monomer/initiator solution to the catalyst-containing flask via a cannula.

-

Place the sealed Schlenk flask in a preheated oil bath at 90 °C and begin stirring.

-

-

Monitoring and Termination:

-

Monitor the reaction progress by taking samples at regular intervals for ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and PDI) analysis.

-

After the desired conversion is reached (e.g., 4-8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.

-

-

Polymer Isolation:

-

Dilute the reaction mixture with THF (~10 mL).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

-

Collect the precipitated poly(methyl methacrylate) by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.

-

Protocol 2: ATRP of Styrene

This protocol outlines a typical procedure for the polymerization of styrene.

-

Monomer Purification: Wash styrene with 10% aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous MgSO₄ and then distill under reduced pressure.

-

Reaction Setup:

-

To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).

-

Seal the flask and deoxygenate as described in Protocol 1.

-

In a separate flask, dissolve this compound (e.g., 0.128 g, 0.5 mmol) in purified styrene (e.g., 5.2 g, 50 mmol). No additional solvent is typically needed for bulk polymerization.

-

Degas the monomer/initiator solution by three freeze-pump-thaw cycles.

-

-

Initiation of Polymerization:

-

Add degassed PMDETA (e.g., 0.104 mL, 0.5 mmol) to the CuBr-containing flask.

-

Transfer the degassed monomer/initiator solution to the catalyst flask.

-

Place the flask in a preheated oil bath at 110 °C and start stirring.

-

-

Monitoring and Termination:

-

Follow the procedure described in Protocol 1 for monitoring and termination. Polymerization times are typically longer for styrene (e.g., 8-16 hours).

-

-

Polymer Isolation:

-

Dilute the viscous reaction mixture with THF.

-

Follow the procedure in Protocol 1 for catalyst removal and polymer precipitation.

-

Data Presentation

Table 1: Representative Data for ATRP of Methyl Methacrylate (MMA)

| Entry | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:1 | 90 | 4 | 65 | 6,800 | 1.15 |

| 2 | 200:1:1:1 | 90 | 6 | 78 | 16,200 | 1.20 |

| 3 | 50:1:0.5:1 | 70 | 8 | 85 | 4,500 | 1.12 |

Table 2: Representative Data for ATRP of Styrene

| Entry | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | 110 | 8 | 55 | 6,000 | 1.18 |

| 2 | 200:1:1:2 | 110 | 12 | 70 | 15,000 | 1.25 |

| 3 | 50:1:1:2 | 100 | 10 | 80 | 4,200 | 1.15 |

Characterization of Polymers

The synthesized polymers should be characterized to confirm their structure, molecular weight, and molecular weight distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion by comparing the integrals of the monomer vinyl protons with those of the polymer backbone protons. It can also be used to confirm the presence of the initiator fragment at the chain end.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.

Troubleshooting

-

Broad PDI (> 1.5): This may be caused by impurities in the monomer or solvent, insufficient deoxygenation, or an inappropriate initiator/catalyst/ligand ratio. Ensure all reagents are pure and the system is thoroughly deoxygenated.

-

Low Initiation Efficiency (Mn, GPC >> Mn, theoretical): This could be due to slow initiation compared to propagation. Consider increasing the reaction temperature or using a more active catalyst system.

-

Low Conversion: The polymerization may have terminated prematurely. This can be caused by impurities or loss of active catalyst. Ensure a clean reaction setup and appropriate stoichiometry of reagents.

-

Bimodal GPC Trace: This may indicate the presence of dead polymer chains due to termination reactions or impurities that act as initiators.

By following these protocols and considering the provided guidelines, researchers can effectively utilize this compound as an initiator for the synthesis of well-defined polymers via ATRP for a variety of applications in materials science and drug development.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with N-Benzyl-2-bromo-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting Atom Transfer Radical Polymerization (ATRP) using N-Benzyl-2-bromo-2-methylpropanamide as an initiator. ATRP is a versatile and robust controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[1][2][3][4] The use of this compound as an initiator introduces a benzylamide functional group at the α-end of the polymer chain, which can be valuable for subsequent bioconjugation or for influencing the material's properties.[5]

Introduction to ATRP

Atom Transfer Radical Polymerization (ATRP) is a powerful method for polymer synthesis that relies on a reversible halogen atom transfer between a dormant polymer chain (terminated with a halogen) and a transition metal complex catalyst.[3][4] This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species.[3] This equilibrium minimizes termination reactions, leading to polymers with predictable molecular weights and low polydispersity indices (PDI).[1][2][4]

The key components of an ATRP reaction are:

-

Monomer: A wide variety of monomers, including styrenes, (meth)acrylates, and acrylamides, can be polymerized via ATRP.[1][2]

-

Initiator: An alkyl halide, such as this compound, that possesses a transferable halogen atom. The initiator determines the initial functional group of the polymer chain.[2][6]

-

Catalyst System: A transition metal complex, typically based on copper, iron, or ruthenium, and a ligand. The catalyst facilitates the reversible activation and deactivation of the polymer chains.[1][7]

-